molecular formula C33H27NO7 B6116746 2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate

2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate

Cat. No. B6116746
M. Wt: 549.6 g/mol
InChI Key: MFSAWJKFVBNOEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate is a chemical compound that has been widely researched for its potential applications in various fields of science. This compound is a derivative of chromene, which is a class of organic compounds that are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate is not fully understood. However, it is believed to exert its anticancer activity through the inhibition of several key enzymes involved in cancer cell proliferation and survival. These enzymes include topoisomerase II, which is involved in DNA replication and repair, and histone deacetylase, which is involved in gene expression.
Biochemical and Physiological Effects
2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, it has also been shown to exhibit anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate in lab experiments is its broad range of biological activities. This makes it a versatile compound for studying various biological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, more studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate involves the reaction of 7-hydroxy-4-chromenone with N-[(benzyloxy)carbonyl]phenylalanine in the presence of a catalyst. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 80-100°C. The resulting product is then purified using chromatography techniques.

Scientific Research Applications

2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate has been studied for its potential applications in various fields of science. One of the main areas of research has been in the field of medicinal chemistry, where this compound has been investigated for its potential as an anticancer agent. It has been shown to exhibit cytotoxic activity against a range of cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

(2-methyl-4-oxo-3-phenoxychromen-7-yl) 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H27NO7/c1-22-31(40-25-15-9-4-10-16-25)30(35)27-18-17-26(20-29(27)39-22)41-32(36)28(19-23-11-5-2-6-12-23)34-33(37)38-21-24-13-7-3-8-14-24/h2-18,20,28H,19,21H2,1H3,(H,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSAWJKFVBNOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.